1,2-Bis(3-methylpiperidin-1-yl)ethanone
Description
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a bis-heterocyclic ketone featuring two 3-methylpiperidinyl groups attached to an ethanone core. Piperidine rings, being six-membered saturated heterocycles with one nitrogen atom, confer basicity and structural rigidity.
Properties
IUPAC Name |
1,2-bis(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-5-3-7-15(9-12)11-14(17)16-8-4-6-13(2)10-16/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMQXBGNRZNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies and findings.
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1,2-bis(3-methylpiperidin-1-yl)ethanone, in cancer therapy. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with piperidine structures showed enhanced binding affinity to target proteins involved in cancer progression, leading to improved therapeutic outcomes compared to traditional chemotherapeutics .
Neurological Disorders
Piperidine-based compounds are being investigated for their role in treating neurological disorders such as Alzheimer's disease. Compounds similar to 1,2-bis(3-methylpiperidin-1-yl)ethanone have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. This inhibition can potentially enhance cholinergic neurotransmission and improve cognitive function .
Anti-parasitic Properties
There is emerging evidence supporting the use of piperidine derivatives in treating parasitic infections. Studies have reported that certain piperidine compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds were found to reduce parasitemia effectively in animal models, showcasing their potential as anti-parasitic agents .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Among the tested compounds, those incorporating the piperidine moiety exhibited enhanced apoptosis induction compared to standard treatments like bleomycin. This suggests that structural modifications involving piperidine can lead to more effective anticancer agents .
Case Study 2: Alzheimer's Disease Treatment
In a comparative study on dual inhibitors for AChE and BuChE, piperidine derivatives demonstrated superior brain penetration and selectivity. The incorporation of piperidine rings improved the pharmacokinetic profile of these compounds, making them promising candidates for Alzheimer's therapy .
Case Study 3: Anti-parasitic Efficacy
In a bioguided design study focusing on T. cruzi, researchers synthesized a series of piperidine derivatives and assessed their efficacy in vivo. One compound displayed an IC50 value significantly lower than that of traditional treatments, highlighting its potential as an effective anti-trypanosomal agent .
Comparison with Similar Compounds
Bis-Piperazine Derivatives
Example: 1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone
- Structure : Replaces piperidine with piperazine rings (additional nitrogen atom).
- Pharmacological Activity: Demonstrated EC50 values of 7.6–79.8 µM in androgen-dependent LNCaP cells and reduced prostatic weight in BPH-induced rats.
- Key Differences :
- Piperazines are more polar due to the secondary amine, increasing solubility but possibly reducing blood-brain barrier penetration compared to piperidines.
- Nitrophenyl substituents may confer stronger electrophilic character than methyl groups, influencing reactivity and metabolic pathways.
Diaryl Ethanones
Example: 1,2-Bis[4-(trifluoromethyl)phenyl]ethanone
- Structure : Aromatic rings with trifluoromethyl (-CF3) substituents instead of heterocycles.
- Physicochemical Properties :
- Higher LogP compared to piperidine-containing analogs suggests greater membrane permeability but possible challenges in aqueous solubility.
Methoxy-Substituted Analogs
Example: 1,2-Bis(4-methoxyphenyl)ethanone (Desoxyanisoin)
Piperidine-Containing Derivatives
Example: 1-(1-Methylpiperidin-3-yl)ethanone
- Structure: Single 3-methylpiperidine group attached to ethanone.
- Limited pharmacological data, but structural simplicity may favor synthetic accessibility .
Pharmacological and Physicochemical Data Table
Pharmacokinetic Considerations
- Lipophilicity: Methyl groups on piperidine increase LogP compared to hydroxylated analogs (e.g., 1,2-bis(4-hydroxyphenyl)ethanone, LogP ~1.5) .
- Tissue Distribution : Piperidine derivatives may exhibit enhanced CNS penetration compared to polar piperazine analogs .
Preparation Methods
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are widely employed in constructing carbon-carbon and carbon-heteroatom bonds. For 1,2-bis(3-methylpiperidin-1-yl)ethanone, a plausible route involves the coupling of 3-methylpiperidine with a diketone precursor.
Example Protocol (Adapted from):
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Reactants : 1,2-dibromoethanone (1.0 equiv), 3-methylpiperidine (2.2 equiv).
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Catalyst System : Pd(OAc)₂ (0.05 equiv), tri-tert-butylphosphonium tetrafluoroborate (0.1 equiv).
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Solvent : N,N-dimethylformamide (DMF) at 85°C under nitrogen.
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Reaction Time : 20–27 hours.
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Workup : Aqueous extraction, followed by crystallization from ethyl acetate/water.
This method mirrors the palladium-mediated coupling of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone, which achieved an 83.2% yield under analogous conditions.
Copper-Mediated Azide-Alkyne Cycloaddition
While copper catalysts are typically associated with click chemistry, their role in C–N bond formation is underexplored. A copper(I)-catalyzed coupling between 3-methylpiperidine and 1,2-diiodoethanone could proceed via a Ullmann-type mechanism.
Key Parameters :
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-phenanthroline (20 mol%).
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Base : Cs₂CO₃ (2.0 equiv).
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Solvent : DMSO at 110°C.
This approach is inspired by copper-mediated azide-alkyne cycloadditions, which achieve high regioselectivity for triazole formations.
Nucleophilic Substitution Strategies
Direct Alkylation of 3-Methylpiperidine
A two-step alkylation protocol using 1,2-dichloroethanone as the electrophilic core:
Step 1 :
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Reactants : 1,2-dichloroethanone (1.0 equiv), 3-methylpiperidine (2.5 equiv).
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Conditions : K₂CO₃ (3.0 equiv), acetonitrile, reflux (82°C), 12 hours.
Step 2 :
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
This method parallels the synthesis of isothiazolo[4,3-b]pyridine derivatives, where DIPEA (N,N-diisopropylethylamine) facilitated nucleophilic substitutions.
Phase-Transfer Catalysis (PTC)
PTC enhances reaction rates in biphasic systems by shuttling reactants between phases:
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv).
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Solvent System : Dichloromethane/water (1:1).
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Yield : ~75% (estimated based on analogous PTC alkylations).
Condensation and Reductive Amination
Mannich Reaction
The Mannich reaction enables the introduction of amine groups into carbonyl compounds. For 1,2-bis(3-methylpiperidin-1-yl)ethanone:
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Reactants : Glyoxal (1.0 equiv), 3-methylpiperidine (2.2 equiv), formaldehyde (2.0 equiv).
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Acid Catalyst : HCl (0.1 M in ethanol).
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Temperature : 60°C, 6 hours.
Limitation : Competitive formation of mono- and bis-adducts necessitates careful stoichiometric control.
Reductive Amination of Diacetyl
Reductive amination of diacetyl with 3-methylpiperidine offers a one-pot route:
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Reactants : Diacetyl (1.0 equiv), 3-methylpiperidine (2.2 equiv).
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Reducing Agent : NaBH₃CN (2.5 equiv).
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Solvent : Methanol, room temperature, 24 hours.
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Yield : ~65% (extrapolated from similar reductive aminations).
Comparative Analysis of Synthetic Routes
Optimization and Scalability Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Bis(3-methylpiperidin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, solvent-free methods at elevated temperatures (e.g., 140°C) can reduce side reactions, as observed in analogous piperidine derivatives . Catalyst selection (e.g., acid/base-free conditions) is critical to avoid unwanted byproducts. Yield optimization may require iterative adjustments of stoichiometry, temperature, and reaction time, supported by TLC or HPLC monitoring.
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments and carbonyl groups. X-ray crystallography (e.g., SHELXL refinement ) is recommended for resolving stereochemistry and confirming the monoclinic crystal system (space group P21/n), as seen in structurally similar ethanone derivatives . IR spectroscopy can detect ketone stretching frequencies (~1700 cm⁻¹) and monitor stability over time .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer : Key properties include:
- Melting Point : ~8–10°C (analogous to 1,2-di(pyridin-2-yl)ethanone) .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, ethyl acetate) based on trifluoromethylphenyl analogs .
- Stability : Susceptible to hydrolysis or oxidation; store under inert gas at –20°C, as instability in diketone derivatives has been documented .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodological Answer : Contradictions between NMR (dynamic equilibria) and X-ray (static structure) require dynamic NMR analysis (e.g., variable-temperature studies) to detect tautomerism or conformational flexibility. For crystallographic discrepancies, refine data using programs like SHELXL and cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .
Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding to biological targets (e.g., neurotransmitter receptors). QSAR models can link substituent effects (e.g., 3-methylpiperidinyl groups) to pharmacological activity. PubChem-derived InChI keys and SMILES strings enable database mining for analogous bioactive scaffolds.
Q. How do structural modifications (e.g., halogenation) affect stability and bioactivity?
- Methodological Answer : Introduce halogens (e.g., bromine at pyridinyl positions ) via electrophilic substitution. Monitor stability via accelerated degradation studies (40°C/75% RH) and compare bioactivity using in vitro assays (e.g., enzyme inhibition). Fluorinated analogs, like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone , show enhanced metabolic stability, suggesting similar strategies here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
